3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one have been extensively studied. It has been shown to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the accumulation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high potency and specificity. It has been shown to exhibit potent antitumor activity at low concentrations, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the study of 3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the exploration of its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings.
Synthesis Methods
Several methods have been developed for the synthesis of 3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one. One of the most commonly used methods involves the reaction of 4-chloropyrido[1,2-a]pyrimidin-7-one with 4-methylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the accumulation of beta-amyloid peptides, which are associated with the development of the disease.
properties
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-8-17(9-6-11)14(19)12-10-16-13-4-2-3-7-18(13)15(12)20/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDZRXBDBUVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC=CN3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
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